Rigosertib

PLK1 inhibition non-ATP-competitive kinase inhibitor mechanism

Rigosertib (ON-01910) is the most clinically advanced non-ATP-competitive PLK1 inhibitor (IC50 9 nM) in Phase III trials for MDS. Its dual mechanism as a Ras-Raf binding mimetic simultaneously blocks MAPK/ERK and PI3K/Akt/mTOR pathways, achieving broad anti-tumor activity with a 20–200-fold selectivity window over normal cells. This polypharmacology cannot be replicated by ATP-competitive PLK1 inhibitors or single-pathway modulators. Secure high-purity compound for biomarker discovery, combination studies, or companion diagnostic development.

Molecular Formula C21H25NO8S
Molecular Weight 451.5 g/mol
CAS No. 592542-59-1
Cat. No. B1238547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRigosertib
CAS592542-59-1
Synonyms(N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetic acid
N-(2-Methoxy-5-((((E)-2-(2,4,6-trimethoxyphenyl)vinyl)sulfonyl)methyl)phenyl)glycine
ON 01910
ON 01910.Na
ON-01910
ON01910
rigosertib
rigosertib sodium
sodium (N-(2-methyloxy-5-(2',4',6'-trimethoxystyrylsulfonyl)methylenephenyl)amino)acetate
Molecular FormulaC21H25NO8S
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CS(=O)(=O)C=CC2=C(C=C(C=C2OC)OC)OC)NCC(=O)O
InChIInChI=1S/C21H25NO8S/c1-27-15-10-19(29-3)16(20(11-15)30-4)7-8-31(25,26)13-14-5-6-18(28-2)17(9-14)22-12-21(23)24/h5-11,22H,12-13H2,1-4H3,(H,23,24)/b8-7+
InChIKeyOWBFCJROIKNMGD-BQYQJAHWSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rigosertib (CAS 592542-59-1): A Multi-Target Non-ATP Competitive Kinase Inhibitor for Advanced Oncology Research


Rigosertib (ON-01910.Na) is a synthetic benzyl styryl sulfone small molecule classified as a multi-kinase inhibitor and Ras signaling pathway mimetic . It functions as a non-ATP-competitive inhibitor of Polo-like kinase 1 (PLK1) with an IC50 of 9 nM in cell-free assays and exhibits 30-fold greater selectivity against Plk2 with no activity against Plk3 [1]. Beyond PLK1 inhibition, rigosertib acts as a Ras-Raf binding mimetic that blocks Ras interaction with effector proteins including Raf kinase and PI3K, thereby simultaneously inhibiting both MAPK/ERK and PI3K/Akt/mTOR oncogenic signaling pathways [2]. The compound has advanced to Phase III clinical trials for myelodysplastic syndromes (MDS) and is under investigation for ovarian cancer and other malignancies [3].

Rigosertib Procurement: Why Non-ATP-Competitive PLK1 Inhibitors and Multi-Kinase Agents Cannot Be Interchanged


Rigosertib's unique pharmacological profile precludes simple substitution with either ATP-competitive PLK1 inhibitors (e.g., BI 2536, Volasertib) or other Ras pathway modulators. First, rigosertib inhibits PLK1 through a non-ATP-competitive mechanism [1], whereas BI 2536 and Volasertib are ATP-competitive inhibitors , resulting in fundamentally different binding kinetics, selectivity profiles, and susceptibility to ATP-binding pocket mutations [1]. Second, rigosertib simultaneously targets both the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways as a Ras mimetic, while its primary PLK1 inhibition confers additional anti-mitotic activity [2]. This multi-modal mechanism cannot be recapitulated by single-pathway inhibitors or ATP-competitive PLK1 agents alone. Third, rigosertib demonstrates a distinct selectivity window between cancer and normal cells (IC50 50-250 nM in tumor cells versus >5-10 μM in normal cells), a therapeutic index not uniformly observed across other PLK1 inhibitors . These mechanistic distinctions translate directly into divergent in vivo efficacy, clinical outcomes, and resistance profiles, making empirical substitution scientifically unsound without rigorous comparative validation.

Rigosertib Differential Evidence: Head-to-Head and Cross-Study Comparative Data for Scientific Procurement


Non-ATP-Competitive PLK1 Inhibition: Rigosertib vs ATP-Competitive PLK1 Inhibitors (BI 2536, Volasertib) Binding Mechanism Comparison

Rigosertib inhibits PLK1 via a non-ATP-competitive mechanism, distinguishing it from ATP-competitive PLK1 inhibitors such as BI 2536 (IC50 = 0.83 nM) and Volasertib (BI 6727, IC50 = 0.87 nM) [1]. While ATP-competitive inhibitors bind the ATP-binding pocket and are subject to displacement by high intracellular ATP concentrations and resistance-conferring kinase domain mutations, non-ATP-competitive inhibitors target allosteric or substrate-binding sites, offering distinct pharmacodynamic properties [1]. The non-ATP-competitive binding mode of rigosertib is documented in the original characterization by Gumireddy et al. (2005) and confirmed in subsequent structural analyses [2].

PLK1 inhibition non-ATP-competitive kinase inhibitor mechanism drug resistance

PLK Isoform Selectivity: Rigosertib vs ATP-Competitive PLK1 Inhibitors Cross-Kinase Profiling

Rigosertib exhibits a distinct PLK isoform selectivity profile compared to ATP-competitive PLK1 inhibitors. In cell-free assays, rigosertib shows 30-fold selectivity for PLK1 (IC50 = 9 nM) over PLK2 (IC50 = 260 nM) and no detectable activity against PLK3 . In contrast, Volasertib (BI 6727) displays 6-fold selectivity for PLK1 over PLK2 and 65-fold over PLK3 , while BI 2536 exhibits a different off-target profile including potent BRD4 inhibition (Kd = 37 nM) . The complete absence of PLK3 inhibition with rigosertib may reduce certain off-target toxicities associated with pan-PLK inhibition observed with some ATP-competitive agents.

kinase selectivity PLK family off-target activity inhibitor profiling

Multi-Kinase Inhibition Spectrum: Rigosertib Broader Target Engagement vs Single-Target PLK1 Inhibitors

Rigosertib exhibits a broad multi-kinase inhibition profile extending beyond PLK1, with documented activity against PDGFR (IC50 = 18 nM), BCR-ABL (IC50 = 32 nM), Flt1 (IC50 = 42 nM), Src (IC50 = 155 nM), Fyn (IC50 = 182 nM), and CDK1 (IC50 = 260 nM) . This contrasts with more selective ATP-competitive PLK1 inhibitors such as Volasertib and BI 2536, which demonstrate limited activity outside the PLK family [1]. Additionally, rigosertib functions as a Ras-Raf binding mimetic that simultaneously inhibits both PI3K/Akt and MAPK pathways, a property not shared by pure PLK1 inhibitors [2].

multi-kinase inhibitor polypharmacology kinase profiling PI3K/Akt pathway

Clinical Advancement: Rigosertib Phase III MDS Trial (INSPIRE) vs Other PLK1 Inhibitors Clinical Stage

Rigosertib has advanced to Phase III clinical development (INSPIRE trial, NCT02562443) for higher-risk myelodysplastic syndromes (HR-MDS) after failure of hypomethylating agents (HMAs) [1]. The trial randomizes patients to intravenous rigosertib (1800 mg/24 hr continuous infusion for 72 hr every 2 weeks for 16 weeks, then every 4 weeks) versus physician's choice of treatment, with overall survival as the primary endpoint [1]. In contrast, ATP-competitive PLK1 inhibitors Volasertib (BI 6727) and BI 2536 have not progressed beyond Phase II trials for hematologic malignancies, and Volasertib's Phase III trial in AML (POLO-AML-2) was terminated due to lack of efficacy [2]. Rigosertib has received Orphan Drug designation from both FDA and EMA for MDS [3].

clinical trial myelodysplastic syndrome Phase III orphan drug

Ovarian Cancer Selectivity: Rigosertib IC50 Below Clinical Plasma Concentration vs Alternative Compounds

High-throughput screening of 117 compounds across 32 cancer cell lines identified rigosertib as exhibiting significant selective inhibition against 7 ovarian cancer cell lines (including OVCAR8, SKOV3) with IC50 values below the clinically achievable plasma concentration of 8.72 μM [1]. This selectivity was attributed to rigosertib's RAS-mimetic activity blocking both MAPK and PI3K pathways, which are co-altered in 99% of ovarian serous carcinomas [1]. Single-agent rigosertib triggered compensatory PI3K/mTOR feedback activation (increased pS6), which was overcome by combination with PI3K inhibitors (Taselisib/Buparlisib), achieving synergistic tumor regression in xenograft models (70% volume reduction, p<0.0001) [1]. This tissue-specific efficacy profile differentiates rigosertib from broad-spectrum cytotoxic agents and pure PLK1 inhibitors lacking Ras pathway modulation.

ovarian cancer high-throughput screening RAS mimetic PI3K feedback

Cancer-Selective Cytotoxicity: Rigosertib Differential IC50 in Tumor vs Normal Cells

Rigosertib demonstrates a substantial differential cytotoxicity between cancer cells and normal cells. In 94 distinct tumor cell lines (including BT27, MCF-7, DU145, PC3, U87, A549, H187, RF1, HCT15, SW480, KB), rigosertib exhibits cell killing activity with IC50 values of 50-250 nM . In contrast, normal human cells including HFL (lung fibroblasts), PrEC (prostate epithelial cells), HMEC (mammary epithelial cells), and HUVEC (endothelial cells) show little to no effect at concentrations below 5-10 μM . This represents an approximate 20- to 200-fold selectivity window for cancer cells over normal cells. Comparable selectivity data for ATP-competitive PLK1 inhibitors (BI 2536, Volasertib) across equivalent normal cell panels is not consistently reported in primary literature [1].

therapeutic index cancer selectivity cytotoxicity normal cell sparing

Rigosertib Application Scenarios: Evidence-Based Use Cases for Research and Preclinical Development


Myelodysplastic Syndrome (MDS) Translational Research and Clinical Trial Support

Rigosertib is the most clinically advanced non-ATP-competitive PLK1 inhibitor for MDS, currently in Phase III international trials (INSPIRE, NCT02562443) as second-line therapy after hypomethylating agent failure [1]. The compound has received Orphan Drug designation from both FDA and EMA for this indication [1]. This scenario applies to academic and industry research programs focused on: (1) biomarker discovery in HR-MDS patient samples; (2) combination studies with HMAs or other MDS therapies; (3) development of companion diagnostics; and (4) clinical trial material supply for investigator-initiated studies. The extensive clinical safety database from Phase I/II/III trials reduces translational risk compared to earlier-stage PLK1 inhibitors [1].

Ovarian Cancer Preclinical Combination Therapy Development

High-throughput screening has identified rigosertib as selectively potent against ovarian cancer cell lines (IC50 below clinical plasma concentration of 8.72 μM) via dual MAPK/PI3K pathway inhibition as a RAS mimetic [2]. Single-agent treatment triggers compensatory PI3K/mTOR feedback activation (increased pS6), which is overcome by combination with PI3K inhibitors (Taselisib, Buparlisib) or mTOR inhibitors (Sapanisertib), achieving synergistic tumor regression (70% volume reduction, p<0.0001) in OVCAR8 xenograft models [2]. This scenario supports research programs investigating: (1) RAS-driven ovarian cancer targeted therapy; (2) rational combination strategies to overcome feedback-mediated resistance; (3) biomarker-stratified patient selection; and (4) development of novel PI3K/mTOR inhibitor combinations [2].

Multi-Kinase Polypharmacology Profiling and RAS Pathway Studies

Rigosertib's unique polypharmacology as a non-ATP-competitive PLK1 inhibitor (IC50 9 nM) with secondary activity against PDGFR (18 nM), BCR-ABL (32 nM), Flt1 (42 nM), Src (155 nM), Fyn (182 nM), and CDK1 (260 nM) , combined with Ras-Raf binding mimetic activity that blocks both Ras-MAPK and Ras-PI3K effector interactions [3], makes it an invaluable tool compound for: (1) chemical biology studies of kinase polypharmacology; (2) investigation of RAS signaling node inhibition; (3) resistance mechanism studies in tumors with RAS pathway alterations; and (4) structure-activity relationship (SAR) campaigns around the benzyl styryl sulfone scaffold [3].

Normal Cell Sparing and Therapeutic Index Characterization

Rigosertib exhibits a documented 20- to 200-fold selectivity window for tumor cells (IC50 50-250 nM across 94 cell lines) versus normal human cells (minimal effect at ≤5-10 μM in HFL, PrEC, HMEC, HUVEC) . This property supports research applications including: (1) mechanistic studies of cancer-selective cytotoxicity; (2) evaluation of differential stress response pathways in normal vs malignant cells; (3) development of predictive biomarkers for response; and (4) comparative toxicology studies benchmarking novel PLK1 inhibitors or RAS pathway modulators against this well-characterized reference compound . The extensive normal cell panel data provides a baseline for assessing the therapeutic index of new chemical entities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rigosertib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.